molecular formula C48H82O19 B591361 Gypenoside XLVI CAS No. 94705-70-1

Gypenoside XLVI

Cat. No. B591361
CAS RN: 94705-70-1
M. Wt: 963.165
InChI Key: VENRSYBHHVDBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gypenoside XLVI is one of the major dammarane-type triterpenoid saponins from Gynostamma pentaphallum . It has a tetracyclic triterpene structure and possesses potent non-small cell lung carcinoma A549 cell inhibitory activity .


Synthesis Analysis

Gypenoside XLVI is a naturally abundant compound obtained from Gynostemma pentaphyllum . It has been found to ameliorate acute and chronic liver injuries and lighten the process of fibrogenesis in vivo . Deglycosylation and dehydration were found to be the major metabolic processes of gypenoside LVI in rats .


Molecular Structure Analysis

Gypenoside XLVI has a tetracyclic triterpene structure . It contains a total of 155 bonds, including 73 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 13 hydroxyl groups, 3 primary alcohols, and 10 secondary alcohols .


Chemical Reactions Analysis

After oral and intravenous administration, eight and six metabolites together with gypenoside LVI were detected and identified in rat urine, respectively . As metabolites of gypenoside LVI, they have never been reported before .


Physical And Chemical Properties Analysis

Gypenoside XLVI has a molecular weight of 963.15 and a formula of C48H82O19 . It appears as a white to light yellow solid . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Mechanism of Action

Target of Action

Gypenoside XLVI, a major dammarane-type triterpenoid saponin from Gynostemma pentaphyllum , has been found to interact with several targets. It has been reported to inhibit the PI3K/AKT/mTOR signaling pathway and PD-L1 expression . It also binds to STAT3 and reduces its phosphorylation .

Mode of Action

Gypenoside XLVI induces apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway . It also enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer . Furthermore, it has been found to upregulate the protein expression of protein phosphatase 2C alpha .

Biochemical Pathways

Gypenoside XLVI affects several biochemical pathways. It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth . It also affects the PD-1 checkpoint pathway and the Jak-STAT signaling pathway . In addition, it has been found to inhibit TGF-β-induced activation of hepatic stellate cells .

Pharmacokinetics

Gypenoside XLVI has a half-life (t1/2z) of 2.5 ± 0.4 h in rats after intravenous injection and 4.2 ± 0.9 h after oral administrations . It has a comparatively low oral bioavailability of 4.56% .

Result of Action

The molecular and cellular effects of Gypenoside XLVI’s action are diverse. It has been reported to have neuroprotective effects , and it plays a prominent role in protecting nerve cells in stroke, traumatic brain injury, Alzheimer’s disease, Parkinson’s disease, depression, and other neurological disorders . It also induces apoptosis in cancer cells and has been found to ameliorate acute and chronic liver injuries .

Action Environment

The action of Gypenoside XLVI can be influenced by various environmental factors. For instance, the expression of its target proteins can be affected by the cellular environment. Moreover, its bioavailability can be influenced by factors such as pH and temperature . .

Safety and Hazards

Gypenoside XLVI should be handled with adequate ventilation and personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing . A suitable respirator should be used, and environmental exposure controls should be in place .

Future Directions

Gypenoside XLVI has shown promise in the treatment of liver fibrosis . It has been found to inhibit TGF-β-induced activation of hepatic stellate cells and ECM deposition in vitro . These results shed new light on the molecular mechanisms and the potential therapeutic function of the traditional herb Gynostemma pentaphyllum in the treatment of liver fibrosis .

properties

IUPAC Name

2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENRSYBHHVDBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypenoside XLVI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.